N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
Description
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyridazinone core substituted with a 2-methylimidazole group and a methanesulfonamide-linked ethyl chain. Pyridazinones are known for their pharmacological versatility, often serving as scaffolds for kinase inhibitors, antimicrobial agents, or cardiovascular therapeutics .
Properties
IUPAC Name |
N-[2-[3-(2-methylimidazol-1-yl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-9-12-5-7-15(9)10-3-4-11(17)16(14-10)8-6-13-20(2,18)19/h3-5,7,13H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQWEWOHHJJVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde.
Formation of the Pyridazine Ring: The pyridazine ring is often synthesized through the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds.
Coupling of the Rings: The imidazole and pyridazine rings are then coupled through a nucleophilic substitution reaction, where the imidazole nitrogen attacks an electrophilic carbon on the pyridazine ring.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced via a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Dihydropyridazine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The imidazole and pyridazine rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structural features may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and physicochemical differences between the target compound and analogs from literature:
Key Observations:
- Core Heterocycles: The pyridazinone core in the target compound distinguishes it from pyrrole (in ) and pyrazole (in ) derivatives. Pyridazinones are less common in drug design but offer unique electronic properties for receptor interactions.
- Methanesulfonamide Group : Shared with A61603 , this group is associated with enhanced solubility and target binding in adrenergic receptor ligands.
- Imidazole Substituents : Both the target compound and the pyrrole derivative in incorporate methyl-substituted imidazole groups, which may influence pharmacokinetics through modulation of lipophilicity.
Pharmacological and Functional Insights
- A61603 : As a selective α1A-adrenergic agonist, its methanesulfonamide group is critical for receptor affinity. This suggests that the target compound’s methanesulfonamide-ethyl chain could similarly interact with amine-binding GPCRs (e.g., adrenergic or serotonin receptors) .
- The trifluoromethylpyridine group in this compound introduces strong electron-withdrawing effects, contrasting with the target compound’s pyridazinone ring.
- Pyridazine-Pyrazole Hybrid () : The absence of a sulfonamide group and the aniline substituent may limit its utility in targets requiring polar interactions.
Biological Activity
N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide, also known as a compound with the CAS number 1351620-46-6, is a bioactive molecule featuring multiple functional groups that enhance its potential for various biological interactions. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 406.5 g/mol. The presence of imidazole, pyridazine, thiazole, and carboxamide functional groups suggests a versatile interaction profile with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1351620-46-6 |
| Molecular Formula | C20H18N6O2S |
| Molecular Weight | 406.5 g/mol |
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that compounds containing imidazole and pyridazine rings often exhibit enzyme inhibitory properties. For instance, they may inhibit serine proteases involved in blood coagulation and inflammation processes. This inhibition can lead to therapeutic effects in conditions such as thrombosis and other hypercoagulable states.
2. Antimicrobial Activity:
The structural components of this compound suggest potential antimicrobial properties. Compounds with similar structures have been shown to interact with bacterial cell membranes or inhibit essential enzymes, thereby preventing bacterial growth.
3. Anticancer Potential:
Studies have indicated that derivatives of imidazole and thiazole can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways, including cell cycle arrest and modulation of signaling pathways.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar compounds on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms. The IC50 value was found to be approximately 15 µM, indicating potent activity against these cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, suggesting effective antibacterial properties.
Applications in Drug Development
Given its diverse biological activities, this compound is a candidate for inclusion in chemical libraries for high-throughput screening aimed at identifying new drug candidates. Its structural characteristics align well with known bioactive molecules, making it a valuable asset in drug discovery programs targeting infectious diseases and cancer .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyridazinone core in N-(2-(3-(2-methyl-1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide?
- Methodological Answer : The pyridazinone scaffold is typically synthesized via cyclocondensation of 1,2-diketones with hydrazines. For example, substituted pyridazinones can be prepared by reacting maleic anhydride derivatives with hydrazine hydrate under reflux conditions in ethanol. Post-functionalization (e.g., introducing the 2-methylimidazole moiety) may require copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution . Key parameters include solvent selection (e.g., tert-butanol/water mixtures for CuAAC), catalyst loading (10 mol% Cu(OAc)₂), and reaction time (6–8 hours) .
Q. How should researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Use DMSO-d₆ as a solvent for ¹H/¹³C NMR to resolve imidazole and pyridazinone proton environments. For example, imidazole protons appear as singlets near δ 7.2–8.4 ppm, while pyridazinone carbonyl carbons resonate at ~165 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy ≤ 2 ppm. Discrepancies > 5 ppm suggest impurities or incorrect adducts .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and monitor degradation under stress conditions (e.g., pH 3–9 buffers) .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamide group’s known role in binding catalytic sites. Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination. For antimicrobial screening, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, noting MIC values ≤ 32 µg/mL as promising .
Advanced Research Questions
Q. How can computational methods resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate compound-receptor binding stability (≥100 ns trajectories) to identify off-target interactions or conformational changes.
- ADMET Prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and CYP450 inhibition. Poor in vivo results may correlate with high logP (>5) or P-glycoprotein substrate liability .
- Metabolite Identification : Perform LC-MS/MS on plasma samples from animal studies to detect sulfonamide oxidation or glucuronidation .
Q. What experimental design optimizes the reaction yield of the methanesulfonamide moiety under scale-up conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary sulfonylation parameters (temperature: 50–80°C; base: Et₃N vs. NaHCO₃; solvent: DCM vs. THF) to maximize yield.
- In Situ IR : Monitor sulfonyl chloride consumption (C=O stretch at ~1770 cm⁻¹) to terminate reactions at >90% conversion .
- Workflow Integration : Use continuous-flow reactors for exothermic steps (e.g., sulfonamide formation) to improve heat dissipation and reproducibility .
Q. How do structural modifications at the 2-methylimidazole position affect target selectivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with bulkier substituents (e.g., 2-ethylimidazole) or electron-withdrawing groups (e.g., 2-nitroimidazole). Compare IC₅₀ values across related targets (e.g., EGFR vs. VEGFR2).
- X-ray Crystallography : Co-crystallize analogs with target proteins (e.g., carbonic anhydrase) to map steric clashes or hydrogen-bonding changes. For example, a 2-ethyl group may disrupt π-π stacking with Phe131 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
